5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
This compound is a benzoxazolone derivative featuring a 4-fluorophenylpiperazine moiety linked via a 3-oxopropyl chain. Its structure combines a benzo[d]oxazol-2(3H)-one core with a substituted piperazine group, a design common in ligands targeting sigma (σ) receptors, particularly σ-2 subtypes . The chloro substituent at position 5 enhances lipophilicity and may influence receptor binding affinity, while the 4-fluorophenyl group contributes to σ-receptor selectivity .
Properties
IUPAC Name |
5-chloro-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3/c21-14-1-6-18-17(13-14)25(20(27)28-18)8-7-19(26)24-11-9-23(10-12-24)16-4-2-15(22)3-5-16/h1-6,13H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZESKFFZAUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the 5-chloro group: Chlorination of the benzo[d]oxazol-2(3H)-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl side chain: This step involves the reaction of the chlorinated benzo[d]oxazol-2(3H)-one with a 4-(4-fluorophenyl)piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine derivatives exhibit antidepressant-like effects. The presence of the piperazine ring in this compound may contribute to serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that similar structures can enhance serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The benzo[d]oxazole scaffold is known for its anticancer properties. Preliminary studies suggest that derivatives of this structure can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of 5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one with cancer cell lines are under investigation, with promising results indicating cytotoxicity against various cancer types .
Antimicrobial Activity
Compounds containing piperazine and oxazole moieties have demonstrated antimicrobial activity against a range of pathogens. The synthesis of derivatives based on this compound could lead to novel antimicrobial agents effective against resistant strains of bacteria and fungi .
Case Study 1: Antidepressant Activity Evaluation
A recent study evaluated the antidepressant effects of various piperazine derivatives in animal models. The results indicated that compounds similar to this compound showed significant reductions in depressive behaviors when administered at specific dosages .
Case Study 2: Anticancer Screening
In vitro studies were conducted on several cancer cell lines (e.g., MCF7, HeLa) to assess the cytotoxic effects of synthesized derivatives. Compounds based on the benzo[d]oxazole framework exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Mechanism of Action
The mechanism of action of 5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or act as an agonist or antagonist at neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazolone/Benzothiazolone Cores
and describe compounds with bivalent benzoxazolone or benzothiazolone cores linked through piperazine-containing alkyl chains. Key differences include:
- Chain Length and Substituents : The target compound has a 3-oxopropyl spacer, whereas analogues like 5i (butyl chain) and 5k (pentyl chain) vary in alkyl linker length. These modifications impact molecular flexibility and receptor interaction .
Table 1: Structural Comparison
Pharmacological Analogues Targeting Sigma Receptors
- SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one): Shares the 4-fluorophenylpiperazine motif but includes an acetyl group at position 4. SN79 is a σ-2 receptor agonist with demonstrated pro-apoptotic activity in breast cancer cells, suggesting the target compound may share similar mechanisms .
- Chlorzoxazone (5-chloro-2-benzoxazolinone): A simpler benzoxazolone lacking the piperazine chain, used as a muscle relaxant. Its σ-receptor affinity is negligible, emphasizing the critical role of the piperazine-fluorophenyl moiety in σ-2 targeting .
Mechanistic Insights and Therapeutic Potential
- σ-2 Receptor Activation : Like SN79 and CB-64D, the target compound may induce apoptosis via σ-2-mediated calcium release from endoplasmic reticulum stores, bypassing caspase-dependent pathways .
Biological Activity
5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzo[d]oxazole core substituted with a piperazine moiety. The presence of chlorine and fluorine atoms enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClFN2O2 |
| Molecular Weight | 404.89 g/mol |
| CAS Number | 295330-45-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often utilize piperazine derivatives and employ techniques such as microwave-assisted synthesis to improve yields and reduce reaction times .
Antitumor Activity
Research has shown that derivatives of piperazine, including this compound, exhibit notable antitumor properties. A study indicated that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the piperazine group may play a crucial role in enhancing antitumor activity .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against several bacterial strains. Preliminary findings suggest moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains like Escherichia coli and Salmonella typhi . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's . The IC50 values for inhibition were reported to be in the low micromolar range, indicating potent activity.
Case Studies
- Antitumor Study : A series of synthesized piperazine derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that the incorporation of the benzo[d]oxazole moiety significantly enhanced the cytotoxic effects compared to simpler analogs .
- Antibacterial Screening : In a comparative study, this compound was evaluated alongside known antibiotics. The compound exhibited synergistic effects when combined with certain antibiotics, suggesting potential for development into combination therapies .
The biological activity of this compound is hypothesized to stem from multiple mechanisms:
- Cellular Uptake : The lipophilic nature due to fluorine substitution facilitates cellular uptake.
- Target Interaction : Binding studies indicate that the compound interacts with specific receptors and enzymes, leading to downstream effects on cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
